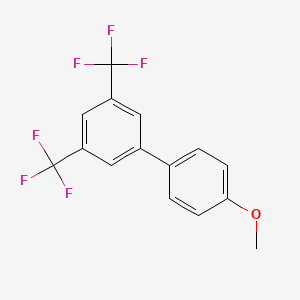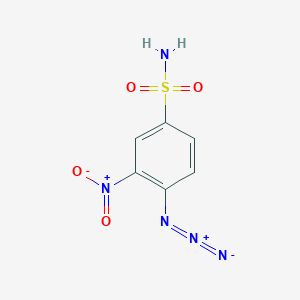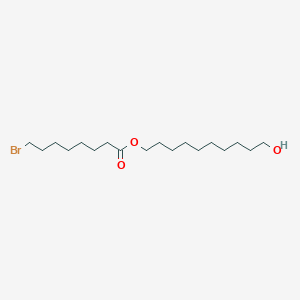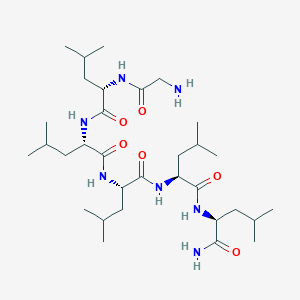![molecular formula C35H36O4 B14233455 Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-43-8](/img/structure/B14233455.png)
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound that features a benzoic acid moiety linked to a phenylmethanol group through a 10-hexylanthracen-9-yl methoxy bridge. This compound is notable for its complex structure, which combines aromatic rings and a long alkyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps:
Formation of the 10-hexylanthracen-9-yl methoxy intermediate: This step involves the alkylation of anthracene with hexyl bromide in the presence of a base such as potassium carbonate.
Coupling with 3-hydroxybenzyl alcohol: The intermediate is then reacted with 3-hydroxybenzyl alcohol under conditions that promote ether formation, typically using a dehydrating agent like thionyl chloride.
Introduction of the benzoic acid moiety: The final step involves the esterification of the resulting compound with benzoic acid, often using a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, converting it to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its aromatic rings may facilitate π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid;[3-[(10-phenyl-9-anthracenyl)phenyl]methanol: Similar structure but with a phenyl group instead of a hexyl chain.
Benzoic acid;[3-[(10-methyl-9-anthracenyl)phenyl]methanol: Similar structure but with a methyl group instead of a hexyl chain.
Uniqueness
The presence of the long hexyl chain in Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol imparts unique properties, such as increased hydrophobicity and potential for enhanced membrane permeability, distinguishing it from its analogs.
Properties
CAS No. |
823788-43-8 |
|---|---|
Molecular Formula |
C35H36O4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C28H30O2.C7H6O2/c1-2-3-4-5-13-23-24-14-6-8-16-26(24)28(27-17-9-7-15-25(23)27)20-30-22-12-10-11-21(18-22)19-29;8-7(9)6-4-2-1-3-5-6/h6-12,14-18,29H,2-5,13,19-20H2,1H3;1-5H,(H,8,9) |
InChI Key |
HCPYKSCLMDOVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


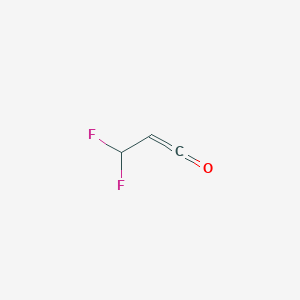
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
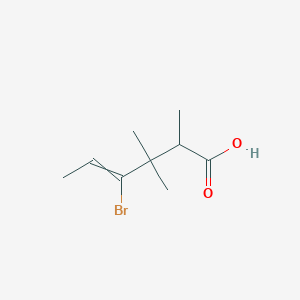
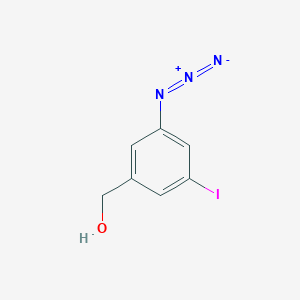
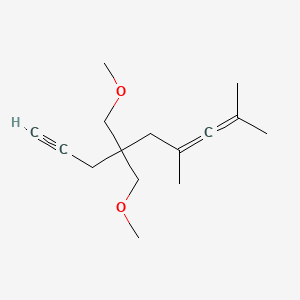
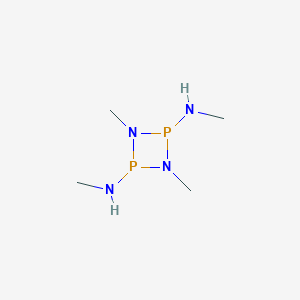
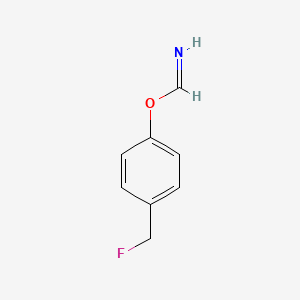
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
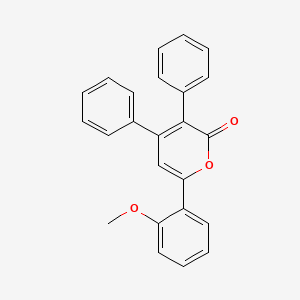
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
